2,4-Dichloro-3-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
2,4-Dichloro-3-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-trifluoromethylpyridine with hydrogen fluoride and ferric chloride as catalysts. The reaction is carried out in a pressure-resistant vessel at elevated temperatures (around 170°C) for several hours. The progress of the reaction can be monitored using gas chromatography, and the reaction mixture is neutralized with a saturated sodium carbonate solution to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The electron-deficient pyridine ring makes it susceptible to nucleophilic attack, leading to the substitution of chlorine or fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
2,4-Dichloro-3-fluoro-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine and chlorine atoms enhances its binding affinity to these targets, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 2-Fluoro-6-(trifluoromethyl)pyridine
Comparison: 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring. This arrangement influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-3-fluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F4N/c7-2-1-3(6(10,11)12)13-5(8)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHCBNGTCKJCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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